molecular formula C21H29NO2 B1389224 4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline CAS No. 1040685-33-3

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline

Cat. No. B1389224
CAS RN: 1040685-33-3
M. Wt: 327.5 g/mol
InChI Key: SPLACWBQIXKYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline, or 4-SBBA, is an organic compound with a benzene ring containing four alkyl groups at its periphery. It is a colorless liquid with a slightly sweet odor and is soluble in water. 4-SBBA is an important intermediate for the synthesis of a variety of organic compounds and is used in the manufacture of dyes, pharmaceuticals, and agricultural chemicals. 4-SBBA has been studied extensively for its biochemical and physiological effects in laboratory and clinical settings.

Scientific Research Applications

4-SBBA has been used in numerous scientific research applications. It has been used to synthesize a variety of organic compounds, such as 4-butoxybenzyl chloride, 4-butoxybenzyl alcohol, and 4-butoxybenzyl acetate. It has also been used in the synthesis of a variety of dyes, pharmaceuticals, and agricultural chemicals. Additionally, 4-SBBA has been studied for its biochemical and physiological effects in laboratory and clinical settings.

Mechanism of Action

The exact mechanism of action of 4-SBBA is not yet known. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased plasma concentrations of drugs, resulting in increased therapeutic effects. Additionally, 4-SBBA has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-SBBA have been studied extensively in laboratory and clinical settings. It has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, fatty acids, and cholesterol. Additionally, 4-SBBA has been found to have an anti-inflammatory effect and to be an effective antioxidant. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-SBBA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its effects on enzymes involved in the metabolism of drugs, fatty acids, and cholesterol make it an attractive tool for biochemical and physiological research. The main limitation of using 4-SBBA in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain applications.

Future Directions

The potential future directions for 4-SBBA include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential interactions with other drugs could lead to new therapeutic strategies. Additionally, further research into its potential toxicity and its potential interactions with other compounds could lead to new safety protocols. Finally, further research into its potential use in the synthesis of dyes, pharmaceuticals, and agricultural chemicals could lead to new and improved products.

properties

IUPAC Name

4-butan-2-yloxy-N-[(4-butoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-6-15-23-20-11-7-18(8-12-20)16-22-19-9-13-21(14-10-19)24-17(3)5-2/h7-14,17,22H,4-6,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLACWBQIXKYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butoxy)-N-(4-butoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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